molecular formula C16H14O2 B183271 3'-Methoxychalcone CAS No. 1729-51-7

3'-Methoxychalcone

Cat. No. B183271
CAS RN: 1729-51-7
M. Wt: 238.28 g/mol
InChI Key: YBUUDNGHUKBXSG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxychalcone is a natural flavonoid compound that is found in various plants, such as Angelica keiskei and Glycyrrhiza uralensis. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

Mechanism Of Action

The mechanism of action of 3-Methoxychalcone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the modulation of cell signaling pathways.

Biochemical And Physiological Effects

3-Methoxychalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various in vitro and in vivo studies. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methoxychalcone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3-Methoxychalcone in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are many future directions for the study of 3-Methoxychalcone. One of the areas of research is the development of novel synthetic methods for the production of 3-Methoxychalcone. Another area of research is the investigation of the mechanism of action of 3-Methoxychalcone, which will help to better understand its therapeutic properties. In addition, there is a need for further in vivo studies to evaluate the safety and efficacy of 3-Methoxychalcone in animal models. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 3-Methoxychalcone in humans.
Conclusion:
In conclusion, 3-Methoxychalcone is a natural flavonoid compound that has shown potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. It can be synthesized through various methods, and its mechanism of action is not fully understood. Further research is needed to better understand its therapeutic properties and to evaluate its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Methoxychalcone can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. Another method is the Aldol condensation reaction, which involves the reaction of a ketone with an aldehyde in the presence of a base catalyst.

Scientific Research Applications

3-Methoxychalcone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects in various in vitro and in vivo studies. In addition, it has been found to have potential therapeutic applications in the treatment of various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.

properties

CAS RN

1729-51-7

Product Name

3'-Methoxychalcone

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+

InChI Key

YBUUDNGHUKBXSG-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2

SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Other CAS RN

1729-51-7

Origin of Product

United States

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